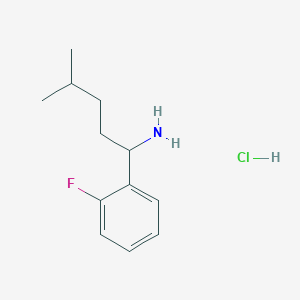

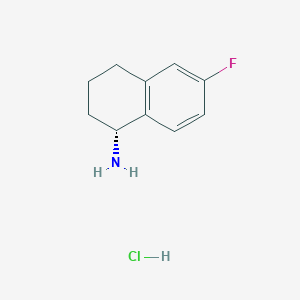

1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the retrieved information .Applications De Recherche Scientifique

Synthesis and Analytical Characterizations

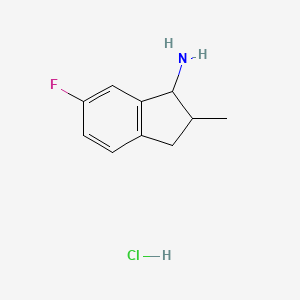

One study focused on the synthesis and analytical characterization of a compound structurally related to "1-(2-Fluorophenyl)-4-methylpentan-1-amine hydrochloride", highlighting its potential clinical applications and its encounter as a research chemical sold for non-medical use. This substance, known as fluorolintane, functions as an NMDA receptor antagonist with dissociative effects. The study emphasizes the differentiation between isomers of the compound through various analytical techniques, including mass spectrometry and chromatography, underscoring the complexities and nuances in characterizing such chemicals (Dybek et al., 2019).

Organic Fluorine Chemistry

Another research avenue involves the use of organic fluorine chemistry to produce β-fluoropyrrole derivatives, demonstrating the reaction's efficiency and the influence of the amine's bulkiness on yield. This work showcases the versatility of fluorinated compounds in organic synthesis and their potential as intermediates in pharmaceutical manufacturing (Sung Kwan Kim et al., 2007).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized for their potential as anticancer drugs. This research highlights the role of fluorophenyl compounds in developing novel therapeutics with significant cytotoxicity against various human tumor cell lines, indicating the broader applicability of such molecules in medicinal chemistry (Basu Baul et al., 2009).

Electrophilic Amination

The electrophilic amination of fluorophenols, including 2-fluorophenol, has been explored, revealing the feasibility of substituting fluorine atoms with amine groups under mild conditions. Such reactions offer insights into the functionalization of fluorophenyl compounds, potentially opening new pathways for the synthesis of diverse organic molecules (Bombek et al., 2004).

Fluorescent and Colorimetric pH Probe

Research into the development of a highly water-soluble fluorescent and colorimetric pH probe based on a benzothiazole moiety demonstrates the application of fluorophenyl derivatives in creating sensitive and selective sensors for biological and chemical analyses. This study exemplifies the interdisciplinary applications of such compounds, bridging organic chemistry and materials science (Diana et al., 2020).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Propriétés

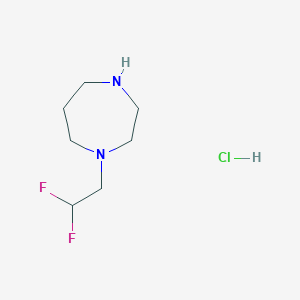

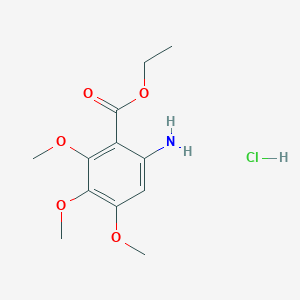

IUPAC Name |

1-(2-fluorophenyl)-4-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN.ClH/c1-9(2)7-8-12(14)10-5-3-4-6-11(10)13;/h3-6,9,12H,7-8,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXOXTBLZJVKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)

![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)